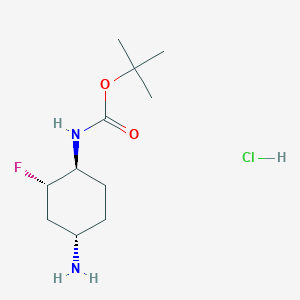
(1S,2S,4S)-1-(Boc-amino)-4-amino-2-fluorocyclohexane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C11H21FN2O2. It is a derivative of cyclohexylamine, where the amino group is protected by a tert-butyl carbamate group, and the compound is further modified with a fluorine atom at the 2-position of the cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate typically involves the following steps:
Protection of the Amino Group: The amino group of cyclohexylamine is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Fluorination: The protected amine is then subjected to fluorination at the 2-position of the cyclohexyl ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrogen chloride gas.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Deprotection: Trifluoroacetic acid or hydrogen chloride gas in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amine: Removal of the tert-butyl carbamate group yields the free amine.
Oxidized or Reduced Products: Depending on the reaction conditions, various oxidized or reduced derivatives can be obtained.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry.
Biology:
- Studied for its potential biological activity, including its interactions with enzymes and receptors.
- Used in the development of fluorinated analogs of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Used as a precursor in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the tert-butyl carbamate group provides stability and protection to the amino group. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific application.
Comparison with Similar Compounds
tert-Butyl N-[(1S,2S,4S)-rel-4-amino-cyclohexyl]carbamate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-chloro-cyclohexyl]carbamate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and applications.
tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-methyl-cyclohexyl]carbamate: Substituted with a methyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the fluorine atom in tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride imparts unique chemical and biological properties, such as increased stability, enhanced binding affinity, and improved selectivity. These features make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H22ClFN2O2 |
|---|---|
Molecular Weight |
268.75 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S,4S)-4-amino-2-fluorocyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8-,9-;/m0./s1 |
InChI Key |
FQLYTSSAZNHTSA-YWUTZLAHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@@H]1F)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


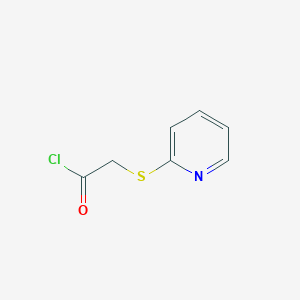
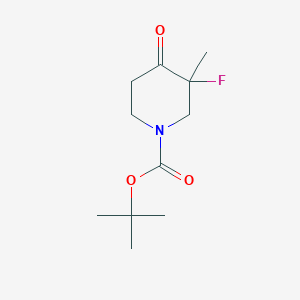
![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
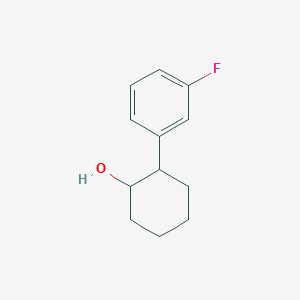
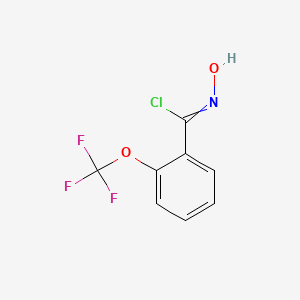




![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)

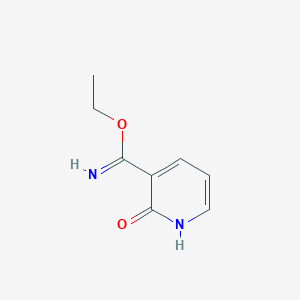

![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
